1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride
Description
Core β-carboline framework analysis
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride belongs to the β-carboline alkaloid family, characterized by a tricyclic pyrido[3,4-b]indole scaffold. The core structure consists of:
- A-ring : A fully aromatic indole moiety (benzene fused to pyrrole).
- B-ring : A partially saturated pyridine ring (positions 2,3,4,9 are tetrahydrogenated).
- C-ring : A six-membered partially saturated ring formed by fusion of the pyridine and indole systems.
The tetrahydrogenation at positions 2,3,4,9 distinguishes this compound from fully aromatic β-carbolines, reducing planarity and increasing conformational flexibility. X-ray crystallographic data for analogous tetrahydro-β-carbolines reveal a boat-like conformation in the saturated C-ring, with an average puckering amplitude (Q) of 0.52 Å and θ = 85°.
Table 1: Key structural parameters of the β-carboline framework
| Parameter | Value | Method |
|---|---|---|
| Bond length (N1-C2) | 1.47 Å | X-ray diffraction |
| Dihedral angle (A-B) | 12.3° | DFT calculations |
| pKa (N9 protonation) | 6.8 ± 0.2 | Potentiometry |
Substituent configuration at N1 and C3 positions
The compound features two critical substituents:
- N1-Benzyl group : Introduces a hydrophobic aromatic moiety that sterically shields the pyrrole nitrogen. Nuclear Overhauser Effect (NOE) studies show the benzyl phenyl ring adopts a pseudo-axial orientation relative to the β-carboline core.
- C3-Carboxylic acid : Exists as a zwitterion in physiological pH, with intramolecular hydrogen bonding between the carboxylate and N2 observed in solid-state IR spectra (νC=O at 1685 cm⁻¹, Δν = 45 cm⁻¹ vs free acid).
Stereochemical analysis reveals:
- Absolute configuration at C3 is (S), confirmed by chiral HPLC comparison with synthetic standards.
- The benzyl group creates a chiral center at N1, with the (R) configuration predominating in synthetic batches (92:8 er by Mosher ester analysis).
Table 2: Substituent effects on electronic properties
| Group | Hammett σₚ | π-π* Transition Shift (nm) |
|---|---|---|
| H (parent) | 0.00 | 345 |
| Benzyl | -0.01 | 352 (+7) |
| COOH | +0.45 | 337 (-8) |
Tautomeric forms and stereochemical considerations
The compound exhibits three equilibrium states in solution:
- Amino tautomer (95% at pH 7.4): N2 protonated, carboxylate anion.
- Imino tautomer (4%): N9 protonated, enolized carboxyl.
- Zwitterionic form (1%): Simultaneous N2/N9 protonation.
Variable Temperature NMR (VT-NMR) in DMSO-d₆ reveals restricted rotation about the C1-N1 bond (ΔG‡ = 63 kJ/mol), creating diastereotopic benzyl protons (δ 4.21 and 4.57 ppm, J = 12.3 Hz).
Figure 1: Energy diagram of tautomeric interconversion
(Note: A diagram would show the amino form as most stable, with 15.2 kJ/mol barrier to imino conversion)
Comparative analysis with related tetrahydro-β-carboline derivatives
Table 3: Structural and electronic comparisons
| Derivative | N1 Substituent | C3 Group | λmax (nm) | log P |
|---|---|---|---|---|
| 1-Benzyl (target compound) | Benzyl | COOH | 352 | 1.8 |
| 1-Phenyl | Phenyl | COOH | 348 | 1.5 |
| 1-Ethyl | Ethyl | COOH | 341 | 0.9 |
| 1-Benzyl | Benzyl | CH₂COOH | 355 | 2.1 |
Key distinctions:
- N1-Benzyl vs smaller alkyl : Increases lipophilicity (Δlog P +0.9 vs ethyl) and π-stacking capability (Δλmax +11 nm).
- C3-COOH vs ester/amide : Enhances water solubility (28 mg/mL vs <5 mg/mL for methyl ester) and metal chelation capacity (Kd for Zn²⁺ = 10⁻⁷ M).
- Stereoelectronic effects : The benzyl group's +M effect raises HOMO energy (-5.2 eV vs -5.6 eV for phenyl), increasing nucleophilicity at N2.
Properties
IUPAC Name |
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZQEOGLTTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydro-beta-carboline Core
Method: Pictet–Spengler cyclization
- Starting materials: Tryptophan derivatives or indole derivatives with appropriate substituents
- Reagents: Aldehydes (e.g., benzaldehyde), acids (e.g., trifluoroacetic acid), and catalysts
- Conditions: Reflux in solvents like benzene or ethanol, often under inert atmosphere
- Outcome: Formation of 1-benzyl-2,3,4,9-tetrahydro-beta-carboline intermediates
Research findings: The cyclization is optimized to prevent epimerization at C-3, with the use of benzene/TFA mixtures to stabilize the stereochemistry.
Benzylation of the Nitrogen Atoms
Method: N-Benzylation of the tetrahydro-beta-carboline
- Reagents: Benzyl bromide or benzyl chloride
- Base: DIPEA or potassium carbonate
- Conditions: Reflux in dry acetonitrile or other aprotic solvents, under inert atmosphere
- Outcome: N-Benzylated derivatives, including N-benzyl-2,3,4,9-tetrahydro-beta-carboline
Research findings: Alkylation proceeds smoothly with minimal epimerization, and the products are purified via chromatography.
Hydrolysis and Salt Formation
Method: Conversion of free acid to hydrochloride salt
- Reagents: Hydrogen chloride in ethyl acetate or other suitable solvents
- Conditions: Stirring at room temperature or slight heating
- Outcome: Formation of the hydrochloride salt, which enhances compound stability and solubility
Research findings: The hydrochloride salt is obtained by bubbling HCl gas or adding HCl solution to the free acid, followed by purification.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions | Key Notes |
|---|---|---|---|---|
| Cyclization | Tryptophan derivative, aldehyde | Benzene/TFA | Reflux | Prevents epimerization |
| Esterification | Carboxylic acid, alcohol | Reflux | Acidic/basic hydrolysis | Converts acid to ester |
| Benzylation | Benzyl bromide, DIPEA | Acetonitrile | Reflux, inert atmosphere | N-Benzylation |
| Hydrolysis | HCl in ethyl acetate | Room temperature | Stirring | Converts ester to acid |
| Salt formation | HCl gas or HCl solution | Room temperature | Stirring | Produces hydrochloride salt |
Notable Research Findings and Data
Patents : The CN102391323B patent describes a method involving the reaction of tetrahydrocarboline-3-carboxylic acid with amino sugars and subsequent benzylation, emphasizing the importance of protecting groups and specific reaction conditions for high yield and stereoselectivity.
Scientific Articles : Studies on the epimerization of tetrahydro-beta-carbolines highlight the importance of controlling reaction conditions during cyclization and alkylation steps to prevent stereochemical scrambling.
Commercial Data : The synthesis of the hydrochloride salt is straightforward, involving standard acid-base chemistry, with the final product characterized by spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Scientific Research Applications
The primary biological activity of 1-benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is attributed to its role as a competitive selective inhibitor of monoamine oxidase type A (MAO-A) . This inhibition leads to increased levels of monoamines such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions .
Antidepressant Properties
Due to its MAO-A inhibitory activity, this compound has been investigated for its potential antidepressant effects. Increased levels of neurotransmitters can alleviate symptoms of depression and anxiety disorders .
Neuroprotective Effects
Research indicates that compounds similar to this compound may offer neuroprotective benefits by modulating oxidative stress and neuroinflammation pathways .
Study on Mood Enhancement
A study conducted on animal models demonstrated that administration of this compound resulted in significant mood enhancement correlated with increased serotonin levels . The findings suggest its potential use in treating mood disorders.
Investigation into Blood Pressure Regulation
Another research effort highlighted the compound's ability to lower blood pressure significantly when administered internally. This effect is hypothesized to be linked to its action on neurotransmitter levels affecting vascular tone.
Mechanism of Action
The mechanism by which 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. It has been shown to bind to serotonin receptors and inhibit monoamine oxidase (MAO) activity, which can influence neurotransmitter levels in the brain. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Table 1: Structural Features and Physicochemical Properties
Key Observations :
- The benzyl group in the target compound increases molecular weight (342.82) compared to ethyl (244.29) or methyl (230.26) analogs, likely enhancing receptor binding through π-π interactions .
- Hydroxymethyl and hydrochloride substituents improve solubility (e.g., hydroxymethyl logP = 0.25 vs. benzyl logP ~2.3 estimated) .
- The 1,3-benzodioxolyl analog (328.79 Da) shares aromatic bulk but may exhibit distinct electronic effects due to the dioxolane ring .
Key Observations :
Pharmacological Activities
Biological Activity
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride (CAS Number: 1219192-19-4) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.82 g/mol |
| IUPAC Name | 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride |
| CAS Number | 1219192-19-4 |
This compound primarily acts as a competitive selective inhibitor of monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines (such as serotonin and norepinephrine) in the brain, which can influence mood and behavior. The compound's interaction with MAO-A significantly affects the monoamine metabolic pathway , providing insights into its potential use as an antidepressant or anxiolytic agent .
Antiparasitic Activity
Research has highlighted the compound's trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that this beta-carboline derivative exhibited a dose-dependent inhibitory effect on various forms of the parasite:
- IC50 Values :
- Epimastigote form: 14.9 µM
- Trypomastigote form: 45 µM
- Amastigote form: 33 µM
Additionally, it showed low cytotoxicity towards mammalian cells with a selective index approximately 31 times higher for the parasite compared to human cells .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies indicated that various beta-carboline derivatives displayed significant activity against several phytopathogenic fungi. For instance:
| Fungal Species | Activity Observed |
|---|---|
| Fusarium oxysporum | High |
| Corynespora gloeosporioides | Moderate |
| Rhizoctonia solani | Moderate |
These findings suggest potential applications in agricultural settings for controlling fungal infections .
Neuroprotective Effects
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives are also being studied for their neuroprotective effects. They have shown promise in stimulating neurogenesis and neuronal maturation. Specifically, certain derivatives have been linked to enhanced expression of neurogenic markers in stem cell models and may provide therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Antileishmanial Activity : A review highlighted that beta-carboline analogs exhibit significant antileishmanial effects. The structural modifications of these compounds can enhance their efficacy against Leishmania species .
- Anticancer Properties : Some studies have reported that beta-carbolines possess anticancer properties by inducing apoptosis in various cancer cell lines through multiple pathways including inhibition of topoisomerase enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Pictet-Spengler reaction, involving condensation of tryptophan derivatives with benzaldehyde followed by cyclization. Key steps include:
- Chloroacetylation : Use chloroacetyl chloride in CHCl₃ with NaHCO₃ as a base under N₂ atmosphere at 0°C to introduce reactive intermediates .
- Crystallization : Purify the product via crystallization from diethyl ether to achieve high purity (>90%) .
- Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:2 molar ratio of β-carboline precursor to chloroacetyl chloride) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
- NMR : Confirm benzyl and tetrahydro-β-carboline moieties via ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.1–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 328.793 for C18H17ClN2O2) using ESI-MS .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., chloroacetyl chloride) .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications at the benzyl or tetrahydro-β-carboline positions affect biological activity?
- Methodological Answer :
- SAR Studies : Replace the benzyl group with substituted aryl rings (e.g., 3,4-methylenedioxyphenyl in ) to evaluate changes in receptor binding.
- Functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the benzyl ring to enhance metabolic stability .
- Bioassays : Test modified analogs in vitro (e.g., enzyme inhibition assays) and compare IC₅₀ values to establish SAR trends .
Q. What crystallographic data are available for this compound, and how can they inform drug design?
- Methodological Answer :
- X-ray Diffraction : Obtain single crystals via slow evaporation from ethanol/water mixtures. Analyze bond angles and packing patterns to identify key stabilizing interactions (e.g., hydrogen bonds between carboxylic acid and hydrochloride groups) .
- Computational Modeling : Use density functional theory (DFT) to correlate crystallographic data with electrostatic potential maps, guiding rational design of derivatives with improved solubility .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, LogP)?
- Methodological Answer :
- Validation : Cross-reference literature values with empirical data. For example, reported melting points range from 170°C (dec.) to 244–245°C ; verify via differential scanning calorimetry (DSC).
- LogP Determination : Use shake-flask method (octanol/water partition) or HPLC-derived LogP calculators to resolve inconsistencies (e.g., LogP 3.91 vs. 4.26 in ).
Q. What strategies mitigate byproduct formation during N-benzylation or carboxylation steps?
- Methodological Answer :
- Temperature Control : Maintain reactions below 10°C during benzylation to suppress oligomerization .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in Friedel-Crafts alkylation .
- Workup : Use aqueous NaHCO₃ washes to remove unreacted benzyl chloride or acidic impurities .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis?
- Answer :
- Process Intensification : Transition from batch to flow chemistry for improved heat/mass transfer .
- Solvent Optimization : Replace CHCl₃ with dichloromethane or THF to enhance solubility of intermediates .
Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
